N-Hydroxy-4-(trifluoromethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-5(2-4-6)7(13)12-14/h1-4,14H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNALIBYADVEBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343395 | |
| Record name | N-hydroxy-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40069-07-6 | |
| Record name | 4-(Trifluoromethyl)benzohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40069-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-hydroxy-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Hydroxy 4 Trifluoromethyl Benzamide
Established Synthetic Routes for N-Hydroxybenzamide Scaffolds
The synthesis of N-hydroxybenzamides, also known as benzohydroxamic acids, is a well-established field in organic chemistry, primarily revolving around the formation of the characteristic N-O-C=O linkage. The two key transformations are the creation of the amide bond and the introduction of the hydroxylamine (B1172632) moiety.
Amide Bond Formation Strategies
The most prevalent method for constructing the N-hydroxybenzamide core involves the acylation of hydroxylamine or its derivatives with an activated carboxylic acid. A common and efficient approach is the reaction of a benzoyl chloride with hydroxylamine hydrochloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction. This method is widely applicable and has been used for the synthesis of various substituted N-hydroxybenzamides.
Another strategy involves the reaction of an ester, such as ethyl benzoate, with hydroxylamine. This reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) in a suitable solvent like methanol.
More contemporary methods for amide bond formation that avoid the use of traditional coupling reagents are also being explored. These can involve one-pot processes that proceed via thioester intermediates, offering a greener and safer alternative.
| Starting Material | Reagents | Key Features |
| Benzoyl Chloride | Hydroxylamine Hydrochloride, Base (e.g., Pyridine, NaOH) | High reactivity, generally good yields. |
| Ethyl Benzoate | Hydroxylamine, Base (e.g., KOH) | Milder conditions compared to acid chlorides. |
| Carboxylic Acid | Amines, Coupling Reagents (e.g., dithiocarbamate) | Avoids traditional coupling agents, green chemistry approach. cas.org |
Introduction of the Hydroxylamine Functionality
The hydroxylamine component is typically introduced as hydroxylamine hydrochloride, which is a stable and commercially available salt. The free hydroxylamine is generated in situ by the addition of a base. The choice of base and reaction conditions can be crucial to avoid side reactions and ensure good yields. For instance, in the synthesis of benzohydroxamic acid, a solution of hydroxylamine hydrochloride is treated with a solution of potassium hydroxide in methanol.
Synthesis of Trifluoromethylated Aromatic Systems within Benzamide (B126) Structures
The incorporation of a trifluoromethyl (CF3) group onto the aromatic ring of a benzamide can significantly influence its chemical and biological properties. This is often achieved by starting with a pre-trifluoromethylated building block.
Methodologies for Trifluoromethyl Group Incorporation
For the synthesis of N-Hydroxy-4-(trifluoromethyl)benzamide, the most direct approach is to utilize a starting material that already contains the trifluoromethyl group at the desired position. Commercially available 4-(trifluoromethyl)benzoyl chloride is an ideal precursor. researchgate.net This readily available starting material simplifies the synthesis by avoiding the often harsh conditions required for trifluoromethylation reactions on an aromatic ring.
Alternative, though less direct, methods for introducing a trifluoromethyl group onto a benzene (B151609) ring include trifluoromethylation reactions using reagents like trifluoromethyltrimethylsilane (TMSCF3) or Togni's reagents. However, these methods can sometimes suffer from issues with regioselectivity and functional group compatibility.
Functional Group Interconversions on the Benzamide Core
While starting with 4-(trifluoromethyl)benzoyl chloride is the most straightforward route, functional group interconversions on a pre-formed benzamide scaffold are also possible, although less common for this specific target. For instance, a cyano group at the 4-position of a benzamide could potentially be converted to a trifluoromethyl group, though this is a multi-step and challenging transformation.
A more practical approach for creating diversity is to start with a trifluoromethylated building block and then perform other functional group manipulations on the molecule.
Derivatization and Structural Modifications of this compound
The N-hydroxybenzamide scaffold offers multiple sites for derivatization, namely the nitrogen and oxygen atoms of the hydroxamic acid moiety, as well as the aromatic ring. These modifications can be used to modulate the compound's properties.
While specific research on the derivatization of this compound is not extensively reported, general principles of N-hydroxybenzamide chemistry can be applied. The hydroxyl group of the hydroxamic acid can undergo O-alkylation and O-acylation, while the nitrogen can be N-alkylated.
O-Alkylation and O-Acylation: The oxygen atom of the N-hydroxy group is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides in the presence of a suitable base. This leads to the formation of O-alkylated or O-acylated derivatives. For example, the synthesis of N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide has been reported, which involves the reaction of an N-substituted hydroxylamine derivative with 4-(trifluoromethyl)benzoyl chloride, followed by further modifications. orgsyn.org
N-Alkylation: The nitrogen atom of the hydroxamic acid can also be alkylated, though this can sometimes be more challenging due to the potential for competing O-alkylation. The use of specific catalysts, such as cobalt nanoparticles, has been shown to facilitate the N-alkylation of benzamides with alcohols. nih.gov
Derivatization through the Aromatic Ring: Further modifications can be introduced on the trifluoromethyl-bearing benzene ring, although the strong electron-withdrawing nature of the CF3 group can influence the reactivity of the ring towards electrophilic or nucleophilic aromatic substitution.
| Derivative Type | Potential Reagents | Reaction Conditions |
| O-Alkyl Derivatives | Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide) | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile) |
| O-Acyl Derivatives | Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride) | Base (e.g., Pyridine, Triethylamine) in an inert solvent (e.g., DCM, THF) |
| N-Alkyl Derivatives | Alcohols | Catalyst (e.g., Cobalt nanoparticles), Base (e.g., KOH) in a suitable solvent |
It is important to note that the reactivity of this compound in these derivatization reactions would need to be experimentally determined, as the electronic effects of the trifluoromethyl group can influence the nucleophilicity of the N-hydroxy moiety.
Strategies for Introducing Diverse Substituents on Aromatic Rings
The functionalization of the aromatic ring of this compound is crucial for developing a library of analogues with varied electronic and steric properties. Key to this is the strategic introduction of substituents at positions other than the trifluoromethyl and hydroxamic acid groups. This is typically achieved by starting with a pre-functionalized benzoic acid or by performing reactions on a halogenated precursor of this compound.
Palladium-Catalyzed Cross-Coupling Reactions:
Modern synthetic organic chemistry offers powerful tools for C-C and C-N bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront. For the synthesis of diverse this compound analogues, a common strategy involves the use of a halogenated starting material, such as a bromo- or iodo-substituted 4-(trifluoromethyl)benzoic acid derivative.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. A bromo-substituted N-protected-4-(trifluoromethyl)benzamide can be coupled with a wide range of aryl or heteroaryl boronic acids or esters. The choice of palladium catalyst and ligand is critical for achieving high yields. For instance, catalyst systems like Pd(OAc)₂ with ligands such as XPhos have been effective in similar transformations. scispace.com
Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide (e.g., a bromo-substituted N-protected-4-(trifluoromethyl)benzamide) with a primary or secondary amine. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide variety of amines and even ammonia (B1221849) equivalents. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have proven effective for the coupling of primary amines. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr):
While less common for this specific scaffold due to the electron-withdrawing nature of the trifluoromethyl group not being optimally positioned to activate the entire ring for nucleophilic attack, SNAr reactions can be employed in certain contexts. nih.gov If additional activating groups (e.g., a nitro group) are present on the aromatic ring, nucleophilic substitution with various nucleophiles can be a viable strategy.
Data Table: Exemplary Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Ring Functionalization
| Entry | Halogenated Precursor | Coupling Partner | Reaction Type | Catalyst/Ligand System (Example) | Product Substituent |
| 1 | 2-Bromo-N-hydroxy-4-(trifluoromethyl)benzamide (protected) | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl |
| 2 | 3-Iodo-N-hydroxy-4-(trifluoromethyl)benzamide (protected) | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | 3-(4-Methoxyphenyl) |
| 3 | 2-Bromo-N-hydroxy-4-(trifluoromethyl)benzamide (protected) | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | 2-Morpholinyl |
| 4 | 3-Bromo-N-hydroxy-4-(trifluoromethyl)benzamide (protected) | Aniline | Buchwald-Hartwig | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 3-Anilino |
Modifications at the Hydroxamic Acid Moiety and Linker Regions
Modification of the hydroxamic acid group and the introduction of linker regions are key strategies for modulating the properties of this compound, particularly in the context of designing molecules for specific biological targets.
Modifications at the Hydroxamic Acid Moiety:
The reactivity of the N-hydroxyamide functionality allows for several key transformations:
O-Alkylation and O-Acylation: The hydroxyl group of the hydroxamic acid can be alkylated or acylated to produce ether and ester derivatives, respectively. O-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov O-acylation can be performed using acyl chlorides or anhydrides. These modifications can serve as a protecting group strategy or to introduce new functionalities.
N-Alkylation and N-Acylation: The nitrogen atom of the hydroxamic acid can also be functionalized. N-alkylation of benzamides can be achieved under specific conditions, though it can be more challenging than O-alkylation. acs.org N-acylation is also a possible transformation.
Introduction of Linker Regions:
In many applications, particularly in the development of probes or drug conjugates, a linker is required to connect the this compound core to another molecule. symeres.comnih.gov The synthesis of such derivatives typically involves a multi-step sequence. For example, a precursor such as 4-carboxy-N-hydroxybenzamide could be synthesized and then coupled to a linker molecule containing a suitable functional group (e.g., an amine) using standard peptide coupling reagents. Alternatively, a linker can be introduced at other positions on the aromatic ring via the cross-coupling strategies mentioned previously.
Data Table: Examples of Modifications at the Hydroxamic Acid Moiety
| Modification Type | Reagent | Conditions (Example) | Product |
| O-Alkylation | Methyl iodide | K₂CO₃, DMF | N-Methoxy-4-(trifluoromethyl)benzamide |
| O-Acylation | Acetyl chloride | Pyridine, CH₂Cl₂ | N-Acetoxy-4-(trifluoromethyl)benzamide |
| N-Alkylation | Benzyl bromide | NaH, THF | N-Benzyl-N-hydroxy-4-(trifluoromethyl)benzamide |
Stereoselective Synthesis and Chiral Resolution Techniques for Analogues
The introduction of chirality into analogues of this compound can be critical for their biological activity. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.
Asymmetric Synthesis:
The asymmetric synthesis of chiral hydroxamic acids often involves the use of chiral auxiliaries or chiral catalysts. scispace.commdpi.comnih.govresearchgate.net
Chiral Pool Synthesis: Starting from a readily available chiral building block, such as an amino acid, a chiral hydroxamic acid can be synthesized.
Catalytic Asymmetric Synthesis: The use of chiral ligands in combination with metal catalysts can facilitate enantioselective transformations. scispace.commdpi.comnih.gov For example, chiral hydroxamic acid ligands themselves have been used to induce asymmetry in various reactions. mdpi.comnih.gov The asymmetric hydrogenation of a suitable prochiral precursor containing the trifluoromethylbenzamide moiety could also be a viable route. nih.gov
Chiral Resolution Techniques:
When a racemic mixture of a chiral analogue is synthesized, it can be separated into its constituent enantiomers through various resolution techniques.
Diastereomeric Salt Formation: Reaction of the racemic hydroxamic acid with a chiral resolving agent (a chiral amine or acid) can form diastereomeric salts, which can often be separated by fractional crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. Different types of CSPs are available, and the choice depends on the specific properties of the analyte.
Data Table: Chiral Resolution Approaches for Hydroxamic Acid Analogues
| Technique | Principle | Example Application |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Racemic chiral carboxylic acid precursor resolved with a chiral amine. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of a chiral this compound analogue on a polysaccharide-based CSP. |
| Enzymatic Resolution | Enantioselective enzymatic transformation of one enantiomer. | Lipase-catalyzed acylation of a racemic alcohol precursor to one enantiomer. |
Optimization of Reaction Conditions and Yield for Research and Development Applications
The transition of a synthetic route from a laboratory-scale procedure to a process suitable for research and development or larger-scale production requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.
A detailed procedure for the synthesis of a related compound, N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, provides valuable insights into the optimization of the synthesis of this compound derivatives. orgsyn.org The synthesis involves the acylation of O-benzylhydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride.
Key Optimization Parameters:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane (CH₂Cl₂) is often used for the acylation step. orgsyn.org
Base: A base is typically required to neutralize the HCl generated during the acylation of the hydroxylamine hydrochloride. Potassium carbonate is a common choice. orgsyn.org
Temperature: The reaction temperature needs to be controlled to minimize side reactions. The acylation is often performed at 0 °C initially and then allowed to warm to room temperature. orgsyn.org
Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. orgsyn.org
Purification: The purification method is critical for obtaining the final product with high purity. For the aforementioned related compound, a workup involving filtration and washing with diethyl ether and water was effective. orgsyn.org
Data Table: Optimization of a Key Synthetic Step (Acylation)
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Temperature | Room Temperature | 0 °C to Room Temperature | To control the initial exotherm and minimize side product formation. orgsyn.org |
| Base | Triethylamine | Potassium Carbonate | Improved handling and workup characteristics. orgsyn.org |
| Purification | Direct Crystallization | Aqueous Workup followed by Filtration | To efficiently remove inorganic byproducts and unreacted starting materials. orgsyn.org |
| Yield | Moderate | 89-92% | Optimized conditions lead to a significant improvement in isolated yield. orgsyn.org |
Molecular Interactions and Biological Activity of N Hydroxy 4 Trifluoromethyl Benzamide
Enzyme Inhibition Profiles and Mechanistic Elucidation
The inhibitory potential of N-Hydroxy-4-(trifluoromethyl)benzamide can be inferred from its constituent chemical groups, which are common pharmacophores in various enzyme inhibitors.
The N-hydroxybenzamide structure is a classic motif found in many potent histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition is a key strategy in cancer therapy. nih.govmdpi.com
Although specific isoform selectivity data for this compound is not available, the compound's core structure suggests it would likely exhibit inhibitory activity against zinc-dependent HDACs (Classes I, II, and IV). nih.gov Inhibitors containing the hydroxamic acid functional group are often potent, pan-HDAC inhibitors, meaning they can inhibit multiple HDAC isoforms across different classes. mdpi.com For example, well-known hydroxamate-based inhibitors like Vorinostat (SAHA) and Trichostatin A (TSA) demonstrate broad-spectrum activity. nih.govmdpi.com
Conversely, benzamide-type inhibitors, which are structurally related, are noted for having superior selectivity for Class I HDACs (HDAC1, 2, and 3). mdpi.comtandfonline.comtandfonline.com The mechanism for pan-inhibitors generally involves occupying the enzyme's active site, which competitively blocks substrate binding. mdpi.com The specificity and potency of such inhibitors are determined by the interplay between the zinc-binding group, a linker region, and a "cap" group that interacts with the protein surface at the rim of the active site. mdpi.comacs.org In this compound, the N-hydroxybenzamide moiety serves as the zinc-binding group, while the trifluoromethylphenyl group acts as the cap.
The primary mechanism for HDAC inhibition by compounds like this compound is the chelation of the zinc ion (Zn²⁺) located in the enzyme's catalytic active site. mdpi.com The hydroxamic acid group (-CONHOH) is a highly effective zinc-binding group due to its high affinity for the zinc ion. tandfonline.comtandfonline.com
Upon entering the active site, the hydroxamic acid is believed to ionize, allowing it to form a stable, bidentate (two-point) chelate complex with the Zn²⁺ ion through its carbonyl oxygen and hydroxyl oxygen atoms. tandfonline.comnih.gov This strong interaction effectively blocks the active site, preventing the natural substrate (acetylated lysine (B10760008) residues) from binding and being deacetylated. mdpi.com Computational studies on similar hydroxamic acids, such as suberoylanilide hydroxamic acid (SAHA), have explored the protonation state of the hydroxamic acid upon binding. nih.govacs.orgnih.gov These studies suggest that the specific coordination mode with the zinc ion can be influenced by factors like water access to the binding channel, which may play a role in the inhibitor's selectivity for different HDAC classes. nih.govacs.orgnih.gov
The structural motifs of this compound also suggest potential interactions with other enzyme families.
There is no direct experimental data on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by this compound. However, research on structurally related compounds provides insight into the potential activity of its core scaffold. A study on a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the 4-(trifluoromethyl)benzoyl moiety, demonstrated moderate inhibition of both cholinesterases. nih.gov
In that series, inhibitory activity was found to be influenced by the length of the N-alkyl chain. nih.gov Several analogues showed greater potency against AChE than the established drug rivastigmine. nih.gov The most potent and selective AChE inhibitors in the series were those with longer alkyl chains (tridecyl and pentadecyl), while optimal BuChE inhibition was observed with shorter alkyl chains (C5 to C7). nih.gov These findings suggest that the 4-(trifluoromethyl)phenyl group can be incorporated into scaffolds that effectively inhibit cholinesterases.
Table 1: Cholinesterase Inhibitory Activity of Structurally Related N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides Data sourced from a study on related hydrazine-1-carboxamide compounds, not this compound. nih.gov
| Compound (Alkyl Chain Length) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| Methyl (C1) | 54.08 | 134.11 |
| Ethyl (C2) | 68.31 | 148.56 |
| Propyl (C3) | 71.99 | 129.54 |
| Butyl (C4) | 48.77 | 93.65 |
| Pentyl (C5) | 41.71 | 58.01 |
| Hexyl (C6) | 37.50 | 66.82 |
| Heptyl (C7) | 56.40 | 79.25 |
| Octyl (C8) | 73.11 | 114.93 |
| Nonyl (C9) | 106.75 | 105.81 |
| Decyl (C10) | 54.02 | 114.77 |
| Undecyl (C11) | 44.91 | 124.23 |
| Dodecyl (C12) | 30.11 | 179.31 |
| Tridecyl (C13) | 27.04 | 277.48 |
| Tetradecyl (C14) | 27.23 | 205.61 |
| Pentadecyl (C15) | 27.04 | 239.11 |
| Rivastigmine (Reference) | 56.10 | 38.40 |
This table is interactive. You can sort the columns by clicking on the headers.
A review of the scientific literature did not yield any studies evaluating the inhibitory activity of this compound against the key antidiabetic enzyme targets alpha-glucosidase, alpha-amylase, or protein tyrosine phosphatase 1B (PTP-1B).
Inhibition of intestinal α-glucosidase and pancreatic α-amylase is a therapeutic strategy to manage postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion. nih.govnih.gov Similarly, PTP-1B is a negative regulator of insulin (B600854) signaling pathways, and its inhibition is considered a promising approach for treating type 2 diabetes and obesity. nih.govfrontiersin.orgnih.gov While numerous natural and synthetic compounds have been investigated as inhibitors of these enzymes, nih.govnih.govresearchgate.netmdpi.com the potential of this compound in this context remains unexplored.
Inhibition of Other Enzyme Targets
Modulation of ABCG2 (BCRP) Transporters and Multidrug Resistance Reversal
The ATP-binding cassette (ABC) transporters, when overexpressed in cancer cells, are a primary mechanism behind multidrug resistance (MDR), which poses a significant challenge to effective chemotherapy. nih.gov One of these transporters, ABCG2 (Breast Cancer Resistance Protein or BCRP), is a key focus in the development of reversal agents. Research into 2-trifluoromethyl-2-hydroxypropionamide derivatives, which are structurally related to this compound, has identified compounds that can reverse ABCG2-mediated MDR. nih.gov
One such derivative, 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) benzamide (B126), has been shown to sensitize ABCG2-overexpressing cells to chemotherapeutic drugs like mitoxantrone (B413) and SN-38, which are known substrates of the ABCG2 transporter. nih.govnih.gov Accumulation and efflux studies confirmed that this compound increases the intracellular concentration of mitoxantrone by directly inhibiting the efflux function of ABCG2. nih.govnih.gov Importantly, this reversal of resistance was achieved without significantly altering the protein expression levels of the ABCG2 transporter itself. nih.govnih.gov These findings highlight the potential for benzamide derivatives to act as adjuvant agents in chemotherapy, inhibiting the function of clinically relevant ABC transporters and resensitizing tumor cells to therapeutic drugs. nih.gov
Analysis of Inhibition Kinetics and Binding Modalities (e.g., Pseudo-Irreversible)
The binding and inhibition mechanisms of benzamide derivatives are crucial for understanding their efficacy and for the development of more potent compounds. While detailed kinetic analyses for this compound itself are not extensively documented in the provided context, studies on related inhibitors provide insight into potential binding modalities. For instance, in the broader class of enzyme inhibitors, covalent pseudo-irreversible inhibitors, such as certain carbamates, are well-documented. nih.gov This type of inhibition is characterized by a time-dependent increase in potency and is confirmed through kinetic analysis, mass spectrometry, and crystallographic studies. nih.gov
In the context of antitubercular research, a benzamide inhibitor was identified through virtual screening against the α-subunit of tryptophan synthase (α-TRPS) from Mycobacterium tuberculosis. nih.gov This inhibitor demonstrated a favorable predicted binding score of -48.24 kcal/mol with the α-TRPS binding pocket. nih.gov The stability of this inhibitor-protein complex was further investigated using molecular dynamics simulations, which confirmed that the ligand remained within the active pocket of the protein without causing it to unfold. nih.gov Crystallographic studies of a related compound, (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide, reveal a nearly planar hydroxyimidamide unit. nih.gov In its crystal structure, molecules form centrosymmetric dimers through O—H⋯N hydrogen bonds, which are then linked into chains by additional N—H⋯O hydrogen bonds. nih.gov Such structural insights are foundational for understanding the specific interactions that govern binding modalities.
Antiproliferative and Apoptosis-Inducing Activities in Cellular Models
Cellular Growth Arrest and Cell Cycle Modulation in Research Cell Lines
N-substituted benzamides and related structures have demonstrated significant antiproliferative effects by inducing growth arrest and modulating the cell cycle in various cancer cell lines. nih.govnih.gov The synthetic retinoid N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), a related amide compound, was found to inhibit the proliferation of PC3 human prostate adenocarcinoma cells by 51% at a concentration of 1 µM. nih.gov This growth inhibition was associated with an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov Further studies on synchronized PC3 cells confirmed that 4-HPR causes a block in the cell cycle transition from G1 to S phase. nih.gov
Similarly, treatment of the immortalized human keratinocyte cell line HaCaT with 4-HPR resulted in an accumulation of cells in the G0/G1 phase. nih.gov In studies using declopramide (B1670142), an N-substituted benzamide, a G2/M cell cycle block was observed in the 70Z/3 murine pre-B cell line prior to the onset of apoptosis. nih.gov This cell cycle arrest occurred even in the presence of caspase inhibitors and in cells overexpressing the anti-apoptotic protein Bcl-2, indicating that the cell cycle block is an independent event preceding apoptosis. nih.gov Furthermore, the induction of a G0/G1 arrest by 4-HPR has also been observed in HTLV-I-transformed malignant T-cells. nih.gov
| Compound Class | Cell Line | Effect | Concentration | Citation |
| N-(4-hydroxyphenyl) retinamide | PC3 (Prostate) | G0/G1 arrest, 51% proliferation reduction | 1 µM | nih.gov |
| N-(4-hydroxyphenyl) retinamide | HaCaT (Keratinocyte) | G0/G1 arrest | 10 µM | nih.gov |
| N-substituted benzamide (Declopramide) | 70Z/3 (Murine pre-B) | G2/M block | >250 µM | nih.gov |
| N-(4-hydroxyphenyl) retinamide | HTLV-I-transformed T-cells | G0/G1 arrest | Clinically achievable concentrations | nih.gov |
Induction of Apoptotic Pathways and Associated Molecular Markers (e.g., Caspases, Bcl-xL, p21)
Benzamide derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells through multiple molecular pathways. nih.govnih.gov Studies using the N-substituted benzamide declopramide on murine 70Z/3 and human HL60 cancer cell lines showed that it induces the release of cytochrome c into the cytosol, which subsequently leads to the activation of caspase-9. nih.gov The critical role of caspases in this process was confirmed when broad-spectrum caspase inhibitors and specific caspase-9 inhibitors blocked apoptosis and improved cell viability. nih.gov Conversely, a caspase-8 inhibitor had less effect. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 also inhibited declopramide-induced apoptosis, confirming the involvement of the intrinsic mitochondrial pathway. nih.gov
Further research on substituted 2-hydroxy-N-(arylalkyl)benzamides identified compounds with potent apoptotic activity in the G361 melanoma cell line. nih.gov This activity was evidenced by an increase in the subdiploid cell population, activation of caspases, and the specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov In HTLV-I-positive T-cells, the related compound N-(4-hydroxyphenyl)retinamide (4-HPR) rapidly induced the degradation of the cell cycle inhibitor p21 via the proteasome, downregulated cyclin D1, and upregulated the pro-apoptotic protein Bax. nih.gov Notably, the apoptotic mechanism induced by declopramide was found to be independent of p53 activation, as the effects were observed in both p53-positive 70Z/3 cells and p53-deficient HL60 cells. nih.gov
| Compound Class/Derivative | Cell Line | Key Molecular Markers/Events | Citation |
| N-substituted benzamide (Declopramide) | 70Z/3, HL60 | Cytochrome c release, Caspase-9 activation | nih.gov |
| Substituted 2-hydroxy-N-(arylalkyl)benzamide | G361 (Melanoma) | Caspase activation, PARP cleavage | nih.gov |
| N-(4-hydroxyphenyl) retinamide | HTLV-I-positive T-cells | p21 degradation, Cyclin D1 downregulation, Bax upregulation | nih.gov |
| N-substituted benzamide (Declopramide) | 70Z/3, HL60 | Apoptosis is p53-independent | nih.gov |
Antimicrobial and Antifungal Efficacy in In Vitro Studies
Inhibition of Bacterial Proliferation (e.g., Mycobacterium tuberculosis, MRSA)
Benzamide-based compounds have emerged as a promising class of antimicrobial agents, showing significant efficacy against challenging multidrug-resistant pathogens like Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
For MRSA, a next-generation benzamide FtsZ inhibitor, TXH9179, has demonstrated superior antistaphylococcal activity compared to earlier benzamides. nih.gov It was found to be four times more potent than its predecessor, TXA707, against a panel of 55 clinical isolates of both methicillin-sensitive (MSSA) and methicillin-resistant S. aureus, including strains resistant to vancomycin (B549263) and linezolid. nih.gov FtsZ, a bacterial cytoskeletal protein crucial for cell division, is the validated target of this benzamide class. nih.gov
In the fight against tuberculosis, structure-based virtual screening identified a novel benzamide inhibitor targeting the α-subunit of tryptophan synthase (α-TRPS) from M. tuberculosis, an enzyme essential for bacterial survival. nih.gov This compound inhibited 100% of Mtb growth at a concentration of 25 µg/mL and showed bactericidal activity at 6 µg/mL in whole-cell assays against the H37Rv strain. nih.gov Other research into fluorophenylbenzohydrazides, which are structurally related to benzamides, also showed potent activity against Mtb, with several compounds exhibiting a minimum inhibitory concentration (MIC) between 0.625 and 6.25 µM. nih.gov These compounds are believed to exert their antimycobacterial effect by disrupting tryptophan biosynthesis. nih.gov
| Compound Class | Target Organism | Target/Mechanism | Key Finding | Citation |
| Benzamide (TXH9179) | MRSA, MSSA | FtsZ (Cell division protein) | 4-fold more potent than earlier-generation benzamides against 55 clinical isolates. | nih.gov |
| Benzamide | Mycobacterium tuberculosis | α-subunit of tryptophan synthase (α-TRPS) | 100% growth inhibition at 25 µg/mL. | nih.gov |
| Fluorophenylbenzohydrazide | Mycobacterium tuberculosis | Tryptophan biosynthesis | MIC values as low as 0.625 µM. | nih.gov |
Notice: Following a comprehensive search, detailed scientific literature and research findings specifically investigating the antifungal, antiprotozoal, antioxidant, and protein-protein interaction modulating activities of the chemical compound This compound are not available in the public domain. As a result, the following sections of the requested article cannot be generated with scientifically accurate and verifiable information.
The initial request for an article structured around the following outline cannot be fulfilled at this time due to the lack of specific data for the compound :
Modulation of Protein-Protein Interactions (e.g., WDR5-MLL1 Antagonism)
General information on related topics, such as the biological activities of other compounds against the specified pathogens or the inhibition of the WDR5-MLL1 protein-protein interaction by different chemical entities, is available. However, per the strict instructions to focus solely on this compound, this information has been excluded as it falls outside the specified scope.
Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological activities of this compound. Without such data, any article on this specific subject would be speculative and would not meet the required standards of scientific accuracy.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of the Trifluoromethyl Group on Biological Activity and Physicochemical Properties
The trifluoromethyl (-CF3) group is a key feature in medicinal chemistry, often incorporated into molecules to modulate their therapeutic potential. nih.gov Its presence on the benzamide (B126) scaffold significantly impacts the compound's electronic nature, lipophilicity, and binding capabilities.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is primarily due to the high electronegativity of the three fluorine atoms, which pull electron density away from the rest of the molecule through a strong inductive effect. vaia.comvaia.comlibretexts.org This electron withdrawal deactivates the aromatic ring, making it less nucleophilic and less reactive toward electrophiles. vaia.comvaia.com The effect is transmitted through the sigma (σ) bonds, reducing the electron density of the benzene (B151609) ring. vaia.comlibretexts.org The strong electron-attracting influence is most profoundly felt at the ortho- and para-positions relative to the substituent. scispace.com
The electronic influence of a substituent on an aromatic ring can be quantified using Hammett parameters. The trifluoromethyl group possesses a positive Hammett constant (σ), indicating its electron-withdrawing nature.
Table 1: Electronic Parameters of the Trifluoromethyl Group
| Parameter | Value | Description |
|---|---|---|
| Hammett constant (σ_m) | 0.43 | Quantifies the electronic effect of a substituent at the meta position. acs.org |
| Swain-Lupton (F) | 0.38 | Represents the field/inductive effect of a substituent. acs.org |
This interactive table provides data on the electronic parameters associated with the trifluoromethyl group.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a trifluoromethyl group is a common strategy to increase a molecule's lipophilicity. mdpi.comresearchgate.net This enhancement in lipophilicity can facilitate the permeation of the molecule across biological membranes, a crucial step for reaching its intended target. mdpi.comrsc.org For instance, the incorporation of a trifluoromethyl group into the antidepressant fluoxetine (B1211875) significantly improved its lipophilicity, allowing for better penetration of the blood-brain barrier. mdpi.com
However, the effect of trifluorination on lipophilicity is not always straightforward and can be influenced by the group's position within the molecule. nih.gov While fluorination on an aromatic system generally increases lipophilicity, the effect on an aliphatic chain can vary. researchgate.net In some cases, specific fluorination patterns can even decrease lipophilicity. acs.orgnih.gov The trifluoromethyl group's ability to modulate lipophilicity allows for the fine-tuning of a compound's properties to optimize bioavailability and membrane permeability. mdpi.com
Table 2: Comparative Lipophilicity (log P) Modulation
| Parent Compound | Fluorinated Analogue | Change in Lipophilicity (ΔlogP) | Effect |
|---|---|---|---|
| Toluene (logP ≈ 2.73) | Benzotrifluoride (logP ≈ 3.16) | +0.43 | Increased Lipophilicity |
This interactive table illustrates the general effect of replacing a methyl group with a trifluoromethyl group on the lipophilicity of a compound.
The trifluoromethyl group can significantly influence how a molecule binds to its biological target, such as a protein or enzyme. Its larger size compared to a methyl group can lead to enhanced hydrophobic interactions within the binding pocket. mdpi.com Furthermore, the strong electron-withdrawing nature of the -CF3 group can affect hydrogen bonding and electrostatic interactions with the target. mdpi.com
Studies have shown that introducing trifluoromethyl groups can substantially improve the inhibitory activity of compounds. nih.gov For example, replacing a hydrogen atom with a trifluoromethyl group in a class of menin-MLL inhibitors led to a considerable increase in their activity, attributed to close interactions between the -CF3 group and the protein backbone. nih.gov In some cases, replacing a trifluoromethyl group with other substituents can even alter the functional behavior of a ligand, changing it from an agonist to an antagonist by forcing the target protein to adopt a different conformation. ebi.ac.uk The trifluoromethyl moiety can also contribute to multiple interactions at an enzyme's active site, enhancing binding affinity. mdpi.com
Role of the Hydroxamic Acid Moiety in Target Recognition and Potency
The hydroxamic acid functional group, -C(=O)N-OH, is a cornerstone of many biologically active compounds, particularly inhibitors of metalloenzymes. nih.govijsr.net Its significance lies in its ability to act as a powerful chelator for metal ions. nih.govwikipedia.org
A vast number of enzymes, known as metalloenzymes, require a metal ion for their catalytic activity. nih.gov The hydroxamic acid moiety is an exceptionally effective zinc-binding group (ZBG) and is frequently employed in the design of inhibitors for zinc-dependent enzymes. nih.govnih.gov These enzymes include histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases, all of which contain a catalytic Zn(II) ion in their active site. nih.govnih.govnih.gov
The hydroxamic acid group typically binds to the zinc ion in a bidentate (two-point) fashion, chelating the metal through both of its oxygen atoms. nih.govtaylorandfrancis.com This strong, chelating interaction is a key reason for the high potency of many hydroxamic acid-based inhibitors. nih.gov However, under certain conditions, such as when bulky substituents are present, a monodentate (one-point) binding mode through the N-O⁻ group can also occur. pnas.org The ability of the hydroxamic acid to efficiently coordinate with the active site metal ion is a fundamental aspect of its role in enzyme inhibition. nih.gov
Table 3: Metalloenzymes Targeted by Hydroxamic Acid-Based Inhibitors
| Enzyme Class | Metal Ion | Examples of Inhibitors |
|---|---|---|
| Histone Deacetylases (HDACs) | Zn(II) | Vorinostat (SAHA), Panobinostat nih.govnih.govnih.gov |
| Matrix Metalloproteinases (MMPs) | Zn(II) | Marimastat nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Zn(II) | - |
| Carbonic Anhydrase | Zn(II) | - |
This interactive table lists examples of metalloenzymes that are known targets for inhibitors containing the hydroxamic acid moiety.
Beyond metal chelation, the hydroxamic acid group is adept at forming hydrogen bonds, which are crucial for molecular recognition and binding affinity between a drug and its receptor. rasayanjournal.co.innih.gov The -C(=O)N-OH functional group possesses both a hydrogen bond donor (HBD) site—the hydrogen of the hydroxyl group—and multiple hydrogen bond acceptor (HBA) sites—the two oxygen atoms and, to a lesser extent, the nitrogen atom. ijsr.net
Table 4: Hydrogen Bonding Capabilities of the Hydroxamic Acid Moiety
| Feature | Description |
|---|---|
| Hydrogen Bond Donor (HBD) Sites | 1 (hydroxyl hydrogen) ijsr.net |
| Hydrogen Bond Acceptor (HBA) Sites | 3 (two oxygens, one nitrogen) ijsr.net |
This interactive table summarizes the hydrogen bond donor and acceptor characteristics of the hydroxamic acid functional group.
Effects of Substituents on the Benzamide Core and Ancillary Phenyl Rings
The benzamide core is a critical component for the biological activity of this class of compounds. The nature and position of substituents on the aromatic ring significantly modulate the molecule's interaction with biological targets.
The efficacy of benzamide derivatives is heavily influenced by the steric and electrostatic properties of their substituents. researchgate.netepa.gov Steric factors relate to the size and shape of the molecule, which determine how well it fits into a specific binding pocket, while electrostatic factors involve the distribution of electron density, which governs non-covalent interactions like hydrogen bonds and dipole-dipole interactions. researchgate.net
For N-Hydroxy-4-(trifluoromethyl)benzamide, the trifluoromethyl (-CF3) group at the 4-position is a strong electron-withdrawing group. This property significantly impacts the electrostatic potential of the benzene ring, which can be crucial for binding to target proteins. nih.gov Studies on related benzamides have shown that electron-withdrawing groups can have a significant influence on inhibitory potency. researchgate.netnih.gov For instance, in some contexts, such groups strengthen the interaction with the receptor's binding pocket. nih.gov
Conversely, the steric bulk of substituents is also a determining factor. A large, sterically hindered group may prevent the molecule from accessing its binding site, thus reducing or eliminating its biological activity. mdpi.com The size of the -CF3 group on this compound is a critical parameter that balances favorable electronic properties with potential steric hindrance. The stability of emulsions, as a parallel, is enhanced by steric repulsion mechanisms between droplets, preventing aggregation. epa.govresearchgate.net
The position of substituents on the benzamide ring is crucial for activity. Moving the trifluoromethyl group from the para (4) position to the ortho (2) or meta (3) position would create positional isomers with potentially different biological profiles. Research on nematicidal benzamides highlighted that an electron-withdrawing group in the ortho position, such as -CF3, establishes an electrostatic gradient that strengthens the ring's interaction with the target. nih.gov This suggests that the 2-(trifluoromethyl) isomer might exhibit different or enhanced activity compared to the 4-(trifluoromethyl) isomer in certain contexts.
Pharmacophore modeling is a computational tool used to identify the essential structural features required for biological activity. nih.gov A typical pharmacophore model for benzamide derivatives might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov For example, a five-point pharmacophore model for a series of aminophenyl benzamide derivatives consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.netnih.gov The N-hydroxy group (-NHOH) in this compound can act as both a hydrogen bond donor and acceptor, a key feature in many pharmacophore models. Refining these models helps in understanding why a particular positional isomer is more active and guides the design of more potent analogs. nih.gov
The introduction of different substituents onto the aromatic ring can dramatically alter a compound's biological activity.
Halogenation : The trifluoromethyl group is a halogenated substituent. Halogenation is a common strategy in drug design to enhance bioactivity. nih.govresearchgate.net Studies have shown that introducing halogens can increase the potency of inhibitors, sometimes through the formation of halogen bonds with the target protein. nih.gov Replacing the -CF3 group with other halogens like chlorine (Cl), bromine (Br), or iodine (I) would alter both the steric and electronic properties of the molecule. For instance, the substitution of a fluorine atom for a methyl group on a related compound showed that the more electron-withdrawing fluorine was detrimental to activity in that specific case, highlighting the nuanced role of such substitutions. mdpi.com In other cases, halogenated derivatives have demonstrated enhanced antimicrobial activity and proteolytic stability. nih.gov
Methylation : Replacing the -CF3 group with a methyl (-CH3) group would significantly change the electronic properties of the ring. A methyl group is electron-donating, in stark contrast to the electron-withdrawing nature of the trifluoromethyl group. This would alter the electrostatic interactions with a target. Furthermore, the steric effect of a methyl group can also influence activity; in one study, a methyl group was found to lower enantioselectivity in a reaction, likely due to its steric hindrance. acs.org
The following table summarizes the potential impact of substituting the 4-CF3 group on the benzamide ring.
| Substitution | Electronic Effect | Potential Impact on Activity | Relevant Findings |
| -CF3 (Reference) | Strongly Electron-Withdrawing | Potentially enhances binding through electrostatic interactions. | Electron-withdrawing groups can be crucial for potency. nih.govresearchgate.netnih.gov |
| -Cl, -Br, -I | Electron-Withdrawing (less than -CF3) | May alter binding affinity; potential for halogen bonding. | Halogenation can increase bioactivity by 2-fold or more. nih.gov |
| -CH3 | Electron-Donating | Alters electrostatic interactions; may introduce steric clashes. | A methyl group's steric effect can reduce efficacy. acs.org |
| -OCH3 | Electron-Donating | Significantly changes electronic profile compared to -CF3. | Can influence binding and overall molecular properties. |
| -NO2 | Strongly Electron-Withdrawing | Similar electronic effect to -CF3 but different steric profile. | Nitroaromatic compounds are studied for their specific toxicological profiles. semanticscholar.org |
Influence of Linker Regions and Conformation on Biological Profiles
A rigid linker may correctly orient the active fragments in a binding site but can introduce strain if the conformation is not ideal. nih.gov Conversely, a flexible linker avoids strain but can have a higher entropic penalty upon binding, which may decrease affinity. The conformation of the N-hydroxyamide bond (-C(=O)NHOH) in the core molecule itself is also critical. This group's ability to adopt a specific, low-energy conformation is essential for presenting its hydrogen-bonding features correctly to a biological target. The peptide bond in the molecular skeleton of aryl benzamide derivatives has been shown to be located in the linker region of a "bone-shaped" binding site, highlighting its importance in conformational stability. mdpi.com Studies on other systems have shown that even minor changes, such as switching an amine linkage to a more rigid oxime, can significantly enhance binding energy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses and Predictive Modeling
QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijnrd.org These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft steric constants). ijnrd.orgresearchgate.net
For benzamide derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. nih.gov By analyzing a dataset of related molecules, a QSAR model can identify which properties are most important for efficacy. For example, a QSAR study might reveal that high activity is correlated with a high dipole moment and low lipophilicity, guiding the design of future analogs. researchgate.net The development of robust QSAR models is a key step in modern drug design and is used to predict not only efficacy but also toxicological profiles. semanticscholar.orgnih.gov
Three-dimensional QSAR (3D-QSAR) extends the QSAR concept by considering the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D models. These models calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities.
The results are often displayed as contour maps superimposed on a representative molecule. researchgate.netresearchgate.net
Steric Contour Maps : These maps show regions where bulky substituents would increase activity (often colored green) and regions where they would decrease it (often colored yellow). For instance, a yellow contour near a part of the molecule would suggest that larger groups are not well-tolerated in that area, likely due to steric clashes with the receptor. researchgate.netmdpi.com
Electrostatic Contour Maps : These maps indicate where positive or negative charges are favored. Blue contours might show where a positive charge (or electron-poor group) enhances activity, while red contours show where a negative charge (or electron-rich group) is preferred. researchgate.netmdpi.com
For a molecule like this compound, a 3D-QSAR model might show a blue (electropositive-favored) region around the -CF3 group, confirming the benefit of its electron-withdrawing nature. It might also show red (electronegative-favored) and white/gray (hydrogen-bond donor/acceptor) contours around the N-hydroxy group, highlighting its importance in hydrogen bonding interactions. mdpi.comresearchgate.net These visualizations provide intuitive, graphical guidance for designing more effective molecules. nih.gov
Statistical Approaches to SAR Elucidation (e.g., Principal Component Analysis)
In the exploration of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of novel chemical entities, statistical methodologies are indispensable for deriving meaningful correlations from complex multidimensional data. Among these, Principal Component Analysis (PCA) stands out as a powerful unsupervised pattern recognition technique. nih.gov PCA is adept at reducing the dimensionality of a dataset, which can be composed of numerous molecular descriptors, while retaining the maximum possible variance within the data. nih.govrsc.org This is particularly valuable in QSAR studies where molecules are characterized by a large number of calculated physicochemical and structural variables. nih.gov
The primary goal of applying PCA in an SAR context is to identify the fundamental, underlying variables, known as principal components (PCs), that best explain the observed variance in the biological activity across a series of compounds. nih.govresearchgate.net These PCs are linear combinations of the original molecular descriptors and are orthogonal to each other, ensuring that they represent distinct patterns within the data. researchgate.net By plotting the compounds in the new coordinate system defined by the first few PCs, which capture the majority of the data's variance, it is possible to visualize clusters of compounds with similar properties and to identify outliers. nih.gov
For a series of this compound analogs, a PCA study would typically commence with the calculation of a wide array of molecular descriptors for each compound. These descriptors can be categorized into several classes:
Electronic Descriptors: Such as dipole moment, partial charges on specific atoms, and HOMO/LUMO energies. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences these properties. wechemglobal.commdpi.com
Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which is crucial for membrane permeability. The trifluoromethyl group is known to enhance lipophilicity. mdpi.com
Topological Descriptors: Which describe the connectivity and branching of the molecular structure.
Once the descriptor matrix is compiled, PCA is performed. The output includes scores and loadings. The scores plot visualizes the distribution of the compounds in the PC space, while the loadings plot reveals the contribution of each original descriptor to the principal components. nih.gov This allows researchers to discern which molecular properties are most influential in differentiating the compounds in the dataset.
To illustrate, consider a hypothetical PCA study on a series of this compound derivatives with varying substituents on the benzamide ring. The aim is to understand which properties are key drivers for a specific biological activity (e.g., enzyme inhibition).
A hypothetical dataset of molecular descriptors and their corresponding biological activities for a set of this compound analogs could be organized as follows:
| Compound ID | Molecular Weight | logP | Polar Surface Area (PSA) | Dipole Moment | Biological Activity (IC₅₀, µM) |
| 1 | 205.13 | 2.5 | 58.2 | 3.1 | 10.5 |
| 2 | 219.16 | 2.8 | 58.2 | 3.5 | 8.2 |
| 3 | 235.13 | 2.3 | 68.5 | 2.9 | 15.1 |
| 4 | 221.18 | 3.1 | 58.2 | 3.8 | 5.7 |
| 5 | 249.21 | 2.6 | 78.7 | 3.2 | 12.8 |
| 6 | 204.12 | 2.4 | 55.1 | 3.0 | 11.0 |
| 7 | 233.15 | 2.9 | 58.2 | 3.6 | 7.5 |
| 8 | 251.13 | 2.2 | 72.4 | 2.8 | 18.3 |
| 9 | 219.16 | 3.0 | 58.2 | 3.7 | 6.1 |
| 10 | 265.24 | 2.7 | 82.9 | 3.3 | 14.2 |
Following PCA, the analysis would focus on the first few principal components that explain a significant portion of the variance. For instance, PC1 might be heavily influenced by hydrophobic and electronic descriptors, while PC2 could be dominated by steric and topological parameters.
A hypothetical loadings plot might reveal that descriptors such as logP and the partial charge on the nitrogen atom have high positive loadings on PC1, while the polar surface area has a high negative loading. This would suggest that an increase in lipophilicity and a specific electronic distribution are positively correlated and are major drivers of variance within the dataset.
The corresponding scores plot would show the distribution of the compounds. Compounds with high biological activity might cluster in a specific quadrant of the plot. For example, if potent compounds are found to have high positive scores on PC1, it would imply that higher lipophilicity and the electronic characteristics captured by PC1 are favorable for the desired activity. This information is critical for guiding the rational design of new, more potent analogs by focusing on the modification of the most relevant molecular properties. nih.gov
Computational Chemistry and Biophysical Characterization of N Hydroxy 4 Trifluoromethyl Benzamide Interactions
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of N-Hydroxy-4-(trifluoromethyl)benzamide within the active site of a protein.
The binding affinity of a ligand to its target is governed by a variety of non-covalent interactions. For this compound, these interactions are crucial for its biological activity.
Hydrogen Bonding: The hydroxamic acid moiety (-C(=O)NHOH) of this compound is a key contributor to hydrogen bonding. The amide proton and the hydroxyl proton can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. These interactions are critical for the specific recognition of the ligand by the protein's active site. For instance, in related benzamide (B126) derivatives, hydrogen bonds are often observed with backbone amide groups or specific amino acid residues like threonine and aspartic acid in kinase domains. nih.gov
A study on related 4-(arylaminomethyl)benzamide derivatives as tyrosine kinase inhibitors highlighted the importance of the benzamide moiety in forming hydrogen bonds with residues like Asp-381, while the trifluoromethylphenyl ring engages in hydrophobic interactions. nih.gov
Identifying the specific binding pockets and the critical amino acid residues that interact with this compound is paramount for understanding its mechanism of action and for guiding further drug design. While specific studies on this compound are not publicly available, research on analogous benzamide inhibitors provides insights into potential interactions. For example, in the context of tyrosine kinase inhibition, key binding pockets often include a hydrophobic region that accommodates the trifluoromethylphenyl group and a hydrogen-bonding region that interacts with the benzamide portion. nih.gov Critical residues in such pockets frequently include a "gatekeeper" residue, which can influence the selectivity of the inhibitor, and residues capable of forming hydrogen bonds, such as threonine, aspartate, and glutamate. nih.gov
| Interaction Type | Potential Interacting Residues (Examples from related studies) | Compound Moiety Involved |
| Hydrogen Bonding | Threonine, Aspartic Acid, Glutamic Acid | Hydroxamic acid, Benzamide |
| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine | Trifluoromethylphenyl group |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and the dynamic behavior of the ligand-protein complex over time. While specific MD simulation data for this compound is not available in the public domain, the methodology is crucial for understanding its binding stability. An MD simulation would track the movement of every atom in the system, revealing the flexibility of the ligand in the binding pocket and the stability of its interactions with key residues. This would allow for the calculation of binding free energies, providing a more accurate prediction of binding affinity than docking alone. Studies on similar benzamide derivatives have used MD simulations to confirm the stability of the docked conformation and to analyze the persistence of hydrogen bonds throughout the simulation. researchgate.net
In Silico Library Design and Virtual Screening Methodologies
In silico library design and virtual screening are powerful tools for discovering novel and potent analogs of a lead compound like this compound.
In Silico Library Design: This involves the computational creation of a large, diverse library of virtual compounds based on a core scaffold, in this case, this compound. By systematically modifying different parts of the molecule (e.g., the phenyl ring, the linker), a vast chemical space can be explored to identify derivatives with potentially improved activity or properties. The use of a benzamide scaffold as a basis for generating a virtual combinatorial library has been reported as a successful strategy in drug discovery. sigmaaldrich.com
Virtual Screening: This process involves computationally screening the designed library against a specific protein target. nih.gov The screening can be structure-based, using molecular docking to predict the binding affinity of each compound, or ligand-based, comparing the similarity of the library compounds to known active molecules. This approach allows for the rapid and cost-effective identification of promising candidates for synthesis and biological testing. A hierarchical virtual screening approach has been shown to be effective in identifying structurally diverse inhibitors from large molecular databases. nist.gov
Spectroscopic and Crystallographic Studies of Compound-Target Complexes (e.g., X-ray Crystallography)
Experimental techniques such as X-ray crystallography and various spectroscopic methods are essential for validating computational predictions and providing a definitive characterization of the compound and its interactions.
X-ray Crystallography: This technique can determine the three-dimensional structure of a ligand-protein complex at atomic resolution. While a crystal structure of this compound in a complex with a target protein is not publicly available, the crystal structure of a closely related compound, (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide, has been reported. nih.gov This study provides valuable insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov
Table 1: Crystallographic Data for (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide
| Parameter | Value |
| Chemical Formula | C₈H₇F₃N₂O |
| Molecular Weight | 204.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8706 (8) |
| b (Å) | 11.2540 (12) |
| c (Å) | 8.4033 (7) |
| β (°) | 104.61 (2) |
| Volume (ų) | 903.29 (16) |
| Z | 4 |
| Data from a study on a related compound. nih.gov |
In the crystal structure of this related compound, O—H⋯N hydrogen bonds lead to the formation of centrosymmetric dimers, and further N—H⋯O hydrogen bonds link these dimers into chains. nih.gov Such detailed structural information is invaluable for understanding the recognition patterns of the trifluoromethylphenyl and hydroxamic acid moieties.
Spectroscopic Studies: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to characterize the structure and purity of the compound. While comprehensive spectroscopic data for this compound is not readily available in peer-reviewed literature, the NIST WebBook provides mass and IR spectra for the related compound 4-(Trifluoromethyl)benzamide. nist.govnist.gov
Table 2: Spectroscopic Data for 4-(Trifluoromethyl)benzamide
| Technique | Key Features |
| Mass Spectrometry | Molecular Weight: 189.13 g/mol |
| Infrared Spectroscopy | Characteristic peaks for C=O, N-H, and C-F stretching vibrations |
| Data for a related compound. nist.govnist.gov |
These experimental data are crucial for confirming the identity and structure of synthesized compounds and can also be used to infer binding information when comparing the spectra of the free ligand to the ligand-protein complex.
Preclinical Research Paradigms and Translational Applications for N Hydroxy 4 Trifluoromethyl Benzamide Analogues
In Vitro Biological Assay Development and High-Throughput Screening Methodologies
The initial stages of drug discovery for N-Hydroxy-4-(trifluoromethyl)benzamide analogues heavily rely on robust in vitro assays to determine their biological effects and identify the most promising candidates for further development. These assays are designed to be rapid, reproducible, and scalable for high-throughput screening (HTS), allowing for the efficient evaluation of large compound libraries.
Cell-Based Viability and Proliferation Assays in Disease Models
A fundamental step in evaluating the potential of this compound analogues is to assess their impact on cell viability and proliferation in relevant disease models. These assays are crucial for determining the cytotoxic or cytostatic effects of the compounds on diseased cells, often in comparison to healthy cells, to establish a therapeutic window.
A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. For instance, in the evaluation of certain benzamide (B126) derivatives, their antiproliferative activity was tested against breast cancer cell lines such as MCF-7 and T47D using the MTT assay. Similarly, the cytotoxicity of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives was assessed in various human cancer cell lines, including the prostate cancer line DU145 and the breast cancer line MCF-7/WT, alongside a normal Chinese Hamster Ovary (CHO-K1) cell line, to gauge their cancer-specific effects. sigmaaldrich.com
One noteworthy analogue, the N-hydroxy-4-(3-phenylpropanamido)benzamide derivative known as 5j, demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, with particular efficacy noted in breast cancer cells. nih.gov Further investigation into its mechanism revealed that it could induce cell cycle arrest at the G2/M phase and promote apoptosis, highlighting the detailed cellular insights that can be gleaned from these initial screenings. nih.gov
Below is an interactive table summarizing the cell lines and assay types used in the evaluation of this compound analogues.
| Compound Class | Assay Type | Cell Line(s) | Disease Model |
| Benzamide Derivatives | MTT Assay | MCF-7, T47D | Breast Cancer |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | MTT Assay | DU145, MCF-7/WT, CHO-K1 | Prostate Cancer, Breast Cancer, Normal |
| N-hydroxy-4-(3-phenylpropanamido)benzamide (5j) | Antiproliferation Assay | Various human cancer cell lines | Multiple Cancers (esp. Breast Cancer) |
Biochemical Assays for Enzyme Activity and Inhibition
Many therapeutic agents exert their effects by modulating the activity of specific enzymes. Therefore, biochemical assays designed to measure enzyme activity and inhibition are critical in the preclinical evaluation of this compound analogues. These assays provide direct evidence of target engagement and can help in understanding the mechanism of action at a molecular level.
For analogues designed as histone deacetylase (HDAC) inhibitors, fluorescence-based assays are commonly used. For example, the inhibitory activity of certain benzamide derivatives against HDAC1, HDAC2, and HDAC3 enzymes was determined using a homogenous fluorescence assay with a fluorogenic substrate. This allows for the calculation of IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were also evaluated for their ability to inhibit histone deacetylases, with some compounds showing IC50 values in the low micromolar range. nih.gov
In a different context, trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives were assessed for their inhibitory activity on the Hedgehog signaling pathway using a Gli-luciferase reporter assay. nih.gov This cell-based biochemical assay measures the activity of a key transcription factor in the pathway, providing a readout of pathway inhibition.
The following table presents examples of biochemical assays used for this compound analogues.
| Compound Analogue/Derivative | Target Enzyme/Pathway | Assay Type | Key Finding |
| Benzamide derivatives | Histone Deacetylases (HDACs) | Homogenous fluorescence assay | Potent inhibition of HDAC1, HDAC2, and HDAC3. |
| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives | Histone Deacetylases (HDACs) | Enzyme inhibition assay | IC50 values as low as 4.0 microM. nih.gov |
| Trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides | Hedgehog Signaling Pathway | Gli-luciferase reporter assay | Potent inhibition with IC50 of 1.44 nM for the lead compound. nih.gov |
In Vivo Efficacy Assessments in Animal Models (Excluding Human Clinical Data)
Following promising in vitro results, the evaluation of this compound analogues progresses to in vivo studies in animal models. These studies are essential for assessing the efficacy of the compounds in a complex biological system and provide critical data to support their potential translation to human clinical trials.
Efficacy Studies in Disease Models (e.g., Xenograft Models for Cancer)
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used platform for evaluating the in vivo efficacy of anticancer agents. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
For instance, the N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j was evaluated in a xenograft model using MDA-MB-231 human breast cancer cells. The study demonstrated that intraperitoneal administration of 5j significantly delayed tumor growth in the mice, providing strong preclinical evidence of its potential as a therapeutic agent for breast cancer. nih.gov
Pharmacodynamic Biomarker Analysis in Animal Studies
Pharmacodynamic (PD) biomarker analysis in animal studies is crucial for understanding the molecular effects of a drug on its target and downstream pathways in vivo. These biomarkers can provide evidence of target engagement and help to establish a dose-response relationship.
In the study of the benzamide derivative 5j in a breast cancer xenograft model, several pharmacodynamic biomarkers were analyzed. The results showed that treatment with 5j led to the modulation of key proteins involved in cell cycle regulation and apoptosis, such as p21 and caspase-3. nih.gov Furthermore, a downregulation in the active form of matrix metalloproteinase-2 (MMP2), an enzyme involved in cancer cell invasion, was observed. nih.gov These findings not only support the proposed mechanism of action but also identify potential biomarkers that could be monitored in future clinical studies.
Advanced Pharmacokinetic Studies in Animal Models (Excluding Human ADME Data)
The pharmacokinetic (PK) properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. Advanced PK studies in animal models are therefore a mandatory step in preclinical development.
Studies on related compounds provide insights into the expected pharmacokinetic profiles of this compound analogues. For example, pharmacokinetic studies of β-hydroxyphosphocarnitine were conducted in rats and rabbits to determine parameters such as area under the curve (AUC), biological half-life, and clearance. nih.gov The study revealed species differences in these parameters. nih.gov
Another study investigating N-(4-hydroxyphenyl)-all-trans-retinamide in rats and mice detailed the distribution of the compound and its metabolites in various tissues, including the liver, serum, and mammary gland. nih.gov Such studies are vital for understanding how the compound is handled by the body and for predicting its behavior in humans. For instance, a study on trifluoromethyl containing 4-(2-pyrimidinylamino)benzamide derivatives identified a lead compound with optimal pharmacokinetic properties in in vivo studies. nih.gov
The table below summarizes key pharmacokinetic parameters for a related compound, β-hydroxyphosphocarnitine, in different animal models. nih.gov
| Animal Model | AUC (μg ∙ h/ml) | Biological Half-life (h) | Clearance (ml/h) | Tmax (h) | Cmax (μg/ml) |
| Rat | 2,174.4 | 23.7 | 13.9 | 0.58 | 62.4 |
| Rabbit | 3,128 | 8.87 | 151.1 | 1.53 | 221.4 |
Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The investigation of a drug candidate's ADME properties is a cornerstone of preclinical research, providing critical insights into its in vivo behavior. These studies are designed to assess how the body affects the drug, from the point of administration to its eventual elimination.
Absorption: The initial phase of a compound's journey in the body is its absorption from the site of administration into the bloodstream. For orally administered drugs, this typically involves passage across the intestinal epithelium. In vitro models, such as Caco-2 cell monolayers, are often used to predict intestinal permeability. While specific data for this compound is not publicly available, the structural features of benzamide analogues are assessed in such systems to estimate their potential for oral absorption.
Distribution: Following absorption, a compound is distributed throughout the body via the circulatory system. The extent of distribution to various tissues is influenced by factors like plasma protein binding, lipophilicity, and affinity for specific transporters. Radiolabeling studies, where a radioactive isotope is incorporated into the molecule, can be used in animal models to visualize and quantify its distribution in different organs and tissues.
Metabolism: The biotransformation of a drug into its metabolites is a critical determinant of its efficacy and safety. The liver is the primary site of drug metabolism, mediated by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily. In vitro studies using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) are conducted to identify the metabolic pathways and the specific enzymes involved in the metabolism of compounds like this compound. Common metabolic reactions for benzamide-containing compounds include hydroxylation, dealkylation, and glucuronidation.
Excretion: The final step in the ADME profile is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). Pharmacokinetic studies in animal models are essential to determine the routes and rates of excretion.
Metabolic Stability Assessments in Animal Tissues
The metabolic stability of a compound provides an early indication of its likely in vivo half-life and oral bioavailability. These assessments are typically performed in vitro using liver microsomes or S9 fractions from various animal species to allow for interspecies comparison and extrapolation to humans.
The compound of interest is incubated with the liver fractions in the presence of necessary cofactors like NADPH. Samples are taken at different time points, and the decrease in the concentration of the parent compound is measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
For instance, studies on other novel compounds have demonstrated this methodology. The in vitro half-life of a compound in rat liver microsomes can range from a few minutes to several hours. For example, a study on the nitric oxide donor PRG150 reported an in vitro half-life of 2.4 hours in rat liver microsomes, with an intrinsic clearance of 5.73 μL/min·mg protein. nih.gov Similarly, research on Hydroxy-α-sanshool showed varying metabolic stability across different species, with half-lives in liver microsomes of 42.92 minutes in humans and 51.38 minutes in rats. mdpi.com While specific data for this compound is not available, its benzamide core and trifluoromethyl group would be expected to influence its metabolic fate. The trifluoromethyl group, for example, is generally considered to be metabolically stable.
Table 1: Illustrative Metabolic Stability Data for a Hypothetical Compound in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 45 | 15.4 |
| Dog | 60 | 11.6 |
| Monkey | 52 | 13.3 |
| Human | 70 | 9.9 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Protein Binding Evaluations in Animal Serum
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. nih.gov Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and undergo metabolism and excretion. nih.gov High plasma protein binding can affect a drug's distribution and clearance, often leading to a longer half-life.
The evaluation of plasma protein binding is typically conducted in vitro using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.govnih.gov In these assays, the compound is incubated with plasma or a solution of a specific plasma protein (e.g., human or bovine serum albumin) from different species. The concentration of the compound in the protein-containing and protein-free fractions is then measured to determine the percentage of binding.
The binding affinity is influenced by the physicochemical properties of the compound, such as its lipophilicity and the presence of acidic or basic functional groups. For instance, the trifluoromethyl group in this compound may contribute to hydrophobic interactions with albumin. nih.gov Studies on other small molecules have shown that increasing hydrophobicity can lead to stronger binding to human serum albumin (HSA). nih.gov
Table 2: Illustrative Plasma Protein Binding Data for a Hypothetical Compound
| Species | Plasma Protein Binding (%) |
| Mouse | 85.2 |
| Rat | 88.5 |
| Dog | 92.1 |
| Human | 95.6 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Understanding the degree of plasma protein binding in different animal species is crucial for interpreting preclinical efficacy and toxicology data and for predicting the human pharmacokinetic profile.
Future Research Directions and Unexplored Avenues for N Hydroxy 4 Trifluoromethyl Benzamide
Development of Highly Selective N-Hydroxybenzamide-Based Chemical Probes for Specific Biological Targets
A significant future direction lies in the development of highly selective chemical probes based on the N-hydroxybenzamide scaffold. Chemical probes are small molecules designed to be potent, selective, and cell-active, enabling the study of a specific protein's function in a biological context and helping to validate it as a potential drug target. selectscience.net The creation of such tools from the N-hydroxybenzamide class could illuminate new biological pathways and therapeutic opportunities.
The design process for these probes involves synthesizing derivatives that can selectively bind to a target protein. rsc.org For N-hydroxybenzamides, the hydroxamic acid group's ability to chelate zinc ions is a key interaction that can be leveraged. nih.gov By modifying other parts of the molecule, researchers can achieve high selectivity for a single metalloenzyme target among many. The goal is to create probes that not only bind with high affinity but also exhibit a significant difference in potency against related proteins, often aiming for over 100-fold selectivity. This ensures that any observed biological effects can be confidently attributed to the inhibition of the intended target.
Future work could focus on screening N-Hydroxy-4-(trifluoromethyl)benzamide and its analogues against a wide array of metalloenzymes. Once a promising interaction is found, structure-based drug design and medicinal chemistry efforts can be employed to optimize the molecule into a highly selective probe. nih.gov These probes would be invaluable for studying the roles of less-understood metalloenzymes in health and disease, paving the way for novel drug discovery campaigns. researchgate.net
Exploration of Novel Therapeutic Applications Beyond Current Research Indications
While N-hydroxybenzamides are well-known as HDAC inhibitors for cancer, their therapeutic potential likely extends far beyond this single application. vnu.edu.vnnih.gov The core chemical structure is versatile, suggesting that this compound could be repurposed or modified to treat a range of other conditions.
Promising, yet underexplored, therapeutic areas include:
Antimicrobial Agents: Drug resistance is a growing global health threat, necessitating the discovery of new antibiotics with novel mechanisms of action. tandfonline.com N-pyrazinylhydroxybenzamides, which share the core N-hydroxybenzamide feature, have shown selective activity against bacteria like Staphylococcus species (including MRSA) and Mycobacterium tuberculosis. tandfonline.comtandfonline.com The proposed mechanisms include the inhibition of proteosynthesis and depolarization of the bacterial membrane. tandfonline.comtandfonline.com Future studies could systematically evaluate this compound derivatives for their antibacterial and antifungal properties.
Metallo-β-Lactamase (MBL) Inhibition: A key mechanism of antibiotic resistance in bacteria is the production of MBLs, enzymes that destroy β-lactam antibiotics. Compounds containing a hydroxamic acid group have been shown to effectively inhibit these enzymes by binding to the zinc ions in their active site, thereby protecting antibiotics from degradation. nih.gov
Other Metalloenzyme Inhibition: The hydroxamic acid moiety is a versatile metal-binding group, capable of inhibiting a wide variety of metalloenzymes beyond HDACs. mdpi.com For example, novel trifluoromethyl benzamides have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), which could lead to new treatments for hyperlipidemia. nih.gov Similarly, benzohydroxamic acid has demonstrated potent inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in dermatology. mdpi.com Other research has identified 2-morpholino-N-hydroxybenzamides as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation. nih.gov
Integration of Advanced Omics Technologies in Mechanistic Studies
To fully understand the biological effects of this compound, future research must integrate advanced "omics" technologies. These approaches provide a global, unbiased view of cellular changes in response to a drug, offering deep insights into its mechanism of action. nih.govresearchgate.net For a compound class like N-hydroxybenzamides, which are known to have broad effects as HDAC inhibitors, omics studies are crucial for moving beyond the primary target and mapping the full spectrum of their activity. bohrium.comnih.gov
Key omics technologies and their potential applications include:
Epigenomics: Techniques like ChIP-seq can map the specific locations on the genome where histone acetylation levels change after treatment. nih.govbohrium.com This would reveal precisely which genes are directly affected by the HDAC-inhibiting activity of this compound and could explain its tumor-specificity. nih.gov
Transcriptomics: Using RNA-seq, researchers can profile the expression of all genes in a cell, revealing both up- and down-regulation in response to the compound. bohrium.com This can uncover the key biological pathways being modulated, such as those involved in the cell cycle, cell death, and metabolism. researchgate.net
Metabolomics: This technology analyzes the levels of small-molecule metabolites in a cell. It can reveal how a compound like this compound alters cellular metabolism, which is a hallmark of many diseases, including cancer. researchgate.net
By integrating data from these different omics layers, researchers can build a comprehensive model of the compound's mechanism of action, identify biomarkers for predicting patient response, and uncover new therapeutic hypotheses. researchgate.net
Strategies for Overcoming Resistance Mechanisms to N-Hydroxybenzamide Compounds
A major challenge in chemotherapy is the development of drug resistance. nih.gov Future research on this compound must include strategies to anticipate and overcome potential resistance mechanisms. Neoplastic cells use a wide array of adaptive mechanisms to develop resistance, making it critical to identify new therapeutic approaches to solve this problem. nih.gov
One promising strategy involves targeting the metabolic adaptations of cancer cells. For instance, some cancer cells become resistant to drugs like cisplatin. It has been shown that certain hydroxamic acids can modulate the glycolytic profile of tumor cells. nih.gov By combining a hydroxamic acid derivative with cisplatin, it may be possible to synergize their anticancer effects and overcome this resistance. nih.gov This dual-pronged attack, targeting both the primary mechanism (e.g., HDAC inhibition) and the metabolic pathways that fuel resistance, could prove highly effective.
Other established strategies for overcoming drug resistance that could be applied include:
Combination Therapy: Combining N-hydroxybenzamide-based drugs with other agents that have non-overlapping resistance profiles.
Design of Next-Generation Inhibitors: If resistance arises from mutations in the target protein's active site, new derivatives can be designed to bind effectively to the mutated form.
Targeting Allosteric Sites: Developing compounds that bind to a different site on the target protein (an allosteric site) can be effective even when the primary binding site is mutated.
Application in Chemical Biology Tools and Advanced Drug Discovery Methodologies
The unique structural features of this compound make it an excellent candidate for use in advanced drug discovery and chemical biology methodologies.
Fragment-Based Drug Discovery (FBDD): FBDD is an approach that starts by identifying small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. nih.govyoutube.com These fragments serve as efficient starting points for building more potent, drug-like molecules. nih.gov The N-hydroxybenzamide core is an ideal fragment scaffold due to its proven ability to bind to metalloenzymes. nih.gov It can be included in fragment libraries to screen against new targets, with hits being optimized and grown into novel lead compounds. youtube.comnih.gov
Scaffold Hopping: This strategy involves making significant changes to the core structure (scaffold) of a known active molecule to create a new compound that retains biological activity but has a novel chemical structure and potentially improved properties. dtic.milniper.gov.in The N-hydroxybenzamide scaffold can be used as a starting point, with medicinal chemists replacing the benzene (B151609) ring or other components to explore new chemical space, improve pharmacokinetic profiles, or secure new intellectual property. niper.gov.innih.gov
By utilizing these advanced methods, the this compound chemical class can serve as a rich platform for the discovery of next-generation therapeutics.
Future Research Directions for this compound
| Research Avenue | Key Methodologies and Approaches | Potential Outcomes |
| Selective Chemical Probes | Structure-based design, broad metalloenzyme screening, selectivity profiling. | Tools to validate new drug targets and elucidate biological pathways. selectscience.netrsc.org |
| Novel Therapeutic Applications | Repurposing screens (e.g., antimicrobial, antiviral), mechanism of action studies against new enzymes (e.g., MBLs, CETP). | Expansion of the compound's utility beyond cancer to areas like infectious diseases and metabolic disorders. tandfonline.comnih.govnih.gov |
| Omics Integration | Epigenomics (ChIP-seq), Transcriptomics (RNA-seq), Proteomics, Metabolomics. | Comprehensive understanding of the drug's mechanism, identification of biomarkers, and discovery of new therapeutic hypotheses. nih.govbohrium.comresearchgate.net |
| Overcoming Drug Resistance | Combination therapy studies, targeting metabolic vulnerabilities (e.g., glycolysis), design of next-generation inhibitors. | More durable and effective therapeutic strategies for resistant cancers and other diseases. nih.gov |
| Advanced Drug Discovery | Fragment-based screening, scaffold hopping, systematic modification of the trifluoromethyl group position. | Generation of novel, patentable lead compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.govdtic.mil |
Q & A
Q. What are the critical steps and precautions for synthesizing N-Hydroxy-4-(trifluoromethyl)benzamide derivatives?
Methodological Answer: The synthesis typically involves:
- Step 1: Reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in dichloromethane (CH2Cl2) under argon atmosphere at 0°C .
- Step 2: Purification via vacuum filtration and washing with diethyl ether/water mixtures to isolate intermediates .
- Precautions: Conduct a hazard analysis for reagents like p-trifluoromethyl benzoyl chloride (corrosive) and O-benzyl hydroxylamine hydrochloride (mutagenicity concerns). Use argon for inert conditions to prevent side reactions .
Q. What safety protocols are essential when handling this compound and its intermediates?
Methodological Answer:
- Risk Assessment: Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) for chemical hazard evaluation .
- Ventilation: Use fume hoods for volatile solvents (e.g., CH2Cl2) and mutagenic intermediates .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with sodium pivalate (irritant) .
Q. How can researchers purify and characterize this compound post-synthesis?
Methodological Answer:
- Purification: Employ rotary evaporation to remove CH2Cl2, followed by vacuum drying at 70°C .
- Characterization: Use <sup>1</sup>H NMR (DMSO-d6) to confirm hydroxylamine protons (δ 11.16 ppm) and IR spectroscopy to identify carbonyl stretches (~1650 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can researchers reconcile contradictory mutagenicity data in anomeric amide derivatives?
Methodological Answer:
- Ames Testing: Compare This compound derivatives with structurally similar compounds (e.g., benzyl chloride) to contextualize mutagenicity .
- Dose-Response Analysis: Use Ames II testing to quantify mutagenic potential and establish safe handling thresholds .
Q. What methodologies optimize reaction yields in trifluoromethyl benzamide synthesis?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency .
- Catalysis: Explore sodium pivalate as a base to stabilize intermediates and reduce side reactions .
- Scale-Up: Implement continuous flow reactors for large-scale synthesis while maintaining temperature control (0–25°C) .
Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Multi-Nuclear NMR: Use <sup>19</sup>F NMR to confirm trifluoromethyl group integration (δ -62 ppm) and <sup>13</sup>C NMR for carbonyl carbon identification (~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas (e.g., C9H7F3NO2) with <1 ppm error .
Q. What computational approaches model the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations: Use InChI-derived 3D structures (e.g., from PubChem) to predict binding affinities for enzymes like histone deacetylases (HDACs) .
- DFT Calculations: Analyze electron density maps to assess trifluoromethyl group effects on reaction kinetics .
Q. How to design stability studies for this compound under varying conditions?
Methodological Answer:
- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>70°C) .
- Photostability: Expose samples to UV light (254 nm) and monitor degradation via HPLC .
- pH Sensitivity: Test solubility and stability in buffered solutions (pH 2–12) over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
